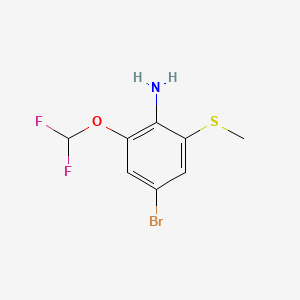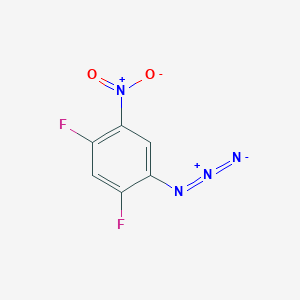
1,2,3,6-Tetrahydropyridin-3-onehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6-Tetrahydropyridin-3-onehydrochloride is a heterocyclic organic compound with the molecular formula C5H8ClNO. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridin-3-onehydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 3-pyridone using sodium borohydride in the presence of hydrochloric acid can yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of pyridine derivatives under controlled conditions. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
1,2,3,6-Tetrahydropyridin-3-onehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can have significant biological and chemical properties .
科学研究应用
1,2,3,6-Tetrahydropyridin-3-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in neuroprotection and as a dopaminergic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,2,3,6-tetrahydropyridin-3-onehydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. In dopaminergic neurons, it may influence neurotransmitter levels and signaling pathways, contributing to its neuroprotective effects .
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
Uniqueness
1,2,3,6-Tetrahydropyridin-3-onehydrochloride is unique due to its specific structural features and reactivity. Unlike other tetrahydropyridine derivatives, it has a distinct set of chemical and biological properties that make it valuable in various research and industrial applications.
属性
分子式 |
C5H8ClNO |
|---|---|
分子量 |
133.57 g/mol |
IUPAC 名称 |
2,6-dihydro-1H-pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C5H7NO.ClH/c7-5-2-1-3-6-4-5;/h1-2,6H,3-4H2;1H |
InChI 键 |
USPJGFHPVCUURL-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC(=O)CN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
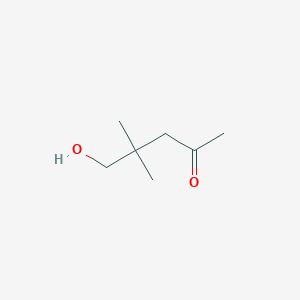
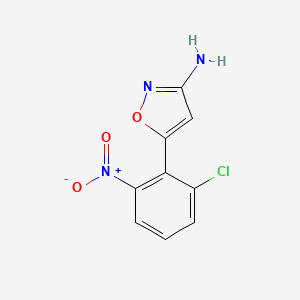

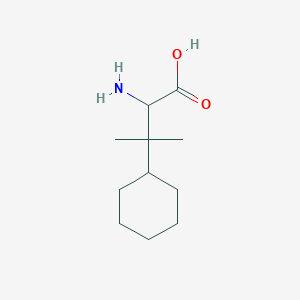



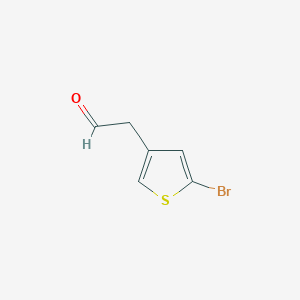
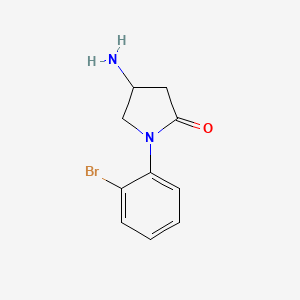
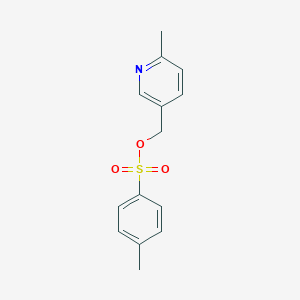
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
